molecular formula C19H14 B135452 2-Methylchrysene CAS No. 3351-32-4

2-Methylchrysene

Cat. No.: B135452
CAS No.: 3351-32-4
M. Wt: 242.3 g/mol
InChI Key: PJVVBVYEMMJZCY-UHFFFAOYSA-N
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Description

2-Methylchrysene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 and a molecular weight of 242.31 g/mol . It is a methyl derivative of chrysene, which is a well-known PAH. This compound is found in the environment as a contaminant, particularly in smoked food products . It is known for its potential carcinogenic properties and is often studied in the context of environmental pollution and health risks.

Mechanism of Action

Target of Action

It is known that polycyclic aromatic hydrocarbons (pahs), the class of compounds to which 2-methylchrysene belongs, often interact with cellular macromolecules such as dna, leading to the formation of dna adducts .

Mode of Action

The mode of action of this compound, like other PAHs, involves the formation of DNA adducts. These adducts are formed when electrophilic metabolites of the PAH bind covalently to DNA, leading to distortions in the DNA structure. This can interfere with DNA replication and transcription, potentially leading to mutations and the initiation of carcinogenesis .

Biochemical Pathways

These intermediates can then form DNA adducts or undergo further metabolism to form dihydrodiol-epoxides, which can also bind to DNA .

Pharmacokinetics

The metabolites may then be excreted in the urine and feces .

Result of Action

The primary result of this compound’s action at the molecular level is the formation of DNA adducts. These adducts can lead to DNA mutations, which can disrupt normal cellular processes and potentially lead to the development of cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other pollutants can affect its absorption and metabolism. Additionally, factors such as temperature and pH can influence its stability in the environment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylchrysene are not fully understood due to limited research. As a PAH, it is known to interact with various enzymes and proteins. For instance, cytochrome P450-dependent monooxygenases (CYPs), particularly CYP1A1 and 1B1, play a pivotal role in the metabolism of PAHs . These enzymes catalyze the oxidation of PAHs, including this compound, towards primary epoxide species .

Cellular Effects

Studies on PAHs suggest that they can form stable DNA adducts or promote depurination at damaged nucleotide sites . These adducts may trigger nucleotide excision repair (NER) and various DNA damage responses, potentially affecting cell function . Furthermore, PAHs can generate reactive oxygen species (ROS), which can trigger multiple cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA and enzymes. The electrophilic metabolites of this compound can form stable DNA adducts, which may be converted into mutations during the DNA replication cycle . This can affect regulatory genes such as Ras, p53, among others .

Temporal Effects in Laboratory Settings

Studies on similar PAHs suggest that their effects can change over time, with potential impacts on cellular function .

Dosage Effects in Animal Models

It is known that the effects of PAHs can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that PAHs are metabolized by enzymes such as CYP1A1 and 1B1 . These enzymes catalyze the oxidation of PAHs, leading to the formation of various metabolites .

Transport and Distribution

It is known that PAHs can interact with various transporters and binding proteins .

Subcellular Localization

It is known that PAHs can interact with various cellular compartments and organelles .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methylchrysene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.

    Reduction: This reaction involves the addition of hydrogen to the compound, potentially leading to the formation of dihydro derivatives.

    Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or alkyl group.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Common reagents include halogens (e.g., bromine) and alkyl halides.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Methylchrysene has several scientific research applications, including:

Comparison with Similar Compounds

  • 1-Methylchrysene
  • 3-Methylchrysene
  • 4-Methylchrysene

Comparison: 2-Methylchrysene is unique among its methylated chrysene counterparts due to its specific position of the methyl group on the chrysene structure. This positional difference can influence its chemical reactivity, biological activity, and environmental behavior. For example, the position of the methyl group can affect the compound’s ability to undergo metabolic activation and form DNA adducts, which are critical for its carcinogenic potential .

Properties

IUPAC Name

2-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-9-17-15(12-13)8-11-18-16-5-3-2-4-14(16)7-10-19(17)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVBVYEMMJZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074819
Record name 2-Methylchrysene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3351-32-4
Record name 2-Methylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3351-32-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylchrysene
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Record name 2-METHYLCHRYSENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-Methylchrysene be synthesized in a laboratory setting, and if so, what is the method?

A2: Yes, this compound can be synthesized with high regioselectivity using a photochemical approach. The process involves a photochemical cyclization of a specifically designed stilbenoid precursor. This reaction is conducted under acidic, oxygen-free conditions, leading to the elimination of an ortho-methoxy group, resulting in a 72% yield of this compound [].

Q2: How does the presence of a methyl group at the 2-position influence the photodegradation of chrysene?

A3: Studies indicate that methyl-substituted chrysenes, including this compound, exhibit slightly higher photostability compared to the unsubstituted chrysene [, ]. This implies that the methyl group, regardless of its position on the chrysene ring, offers a degree of protection against degradation induced by UV radiation.

Q3: What are the typical photodegradation products of this compound?

A4: The photodegradation of this compound, similar to other PAHs, usually yields quinones, benzoic acid, and various derivatives containing hydroxyl, carbonyl, and carboxyl groups [, ]. These intermediates can further undergo oxidation, fragmentation, or even reduction reactions. Interestingly, when dichloromethane is used as a solvent, the formation of chlorinated compounds is also observed, highlighting the influence of the solvent on the degradation pathway [].

Q4: Are there any established analytical methods for the identification and quantification of this compound in complex mixtures like crude oil?

A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust technique for characterizing and quantifying this compound within complex mixtures such as crude oil and source rock extracts []. This method allows for the separation and identification of various organic compounds based on their volatility and mass-to-charge ratios, providing valuable insights into the composition of these complex samples.

Q5: Does the presence of this compound in the environment raise any concerns?

A6: this compound belongs to the broader category of methylated PAHs, which are suspected to possess toxic properties, especially towards marine organisms []. While specific toxicological data on this compound might be limited, its presence in crude oil, a known environmental contaminant, raises concerns about its potential impact on ecosystems.

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